molecular formula C10H11N3O2 B2757547 [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 914810-86-9

[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine

Cat. No.: B2757547
CAS No.: 914810-86-9
M. Wt: 205.217
InChI Key: TUFFXZLOCMNCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine is a chemical compound with the CAS Number 914810-86-9 and a molecular formula of C10H11N3O2 . It has a molecular weight of 205.21 g/mol . This research chemical features a 1,2,4-oxadiazole ring, a heterocycle known for its utility in medicinal chemistry and drug discovery. The compound is characterized by a methanamine group at the 3-position and a 4-methoxyphenyl substituent at the 5-position of the oxadiazole ring . Researchers should handle this material with appropriate precautions. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. A hydrochloride salt form of the compound (CAS 2741497-35-6) is also available for researchers requiring the molecule in salt form .

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)10-12-9(6-11)13-15-10/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFFXZLOCMNCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

The following table highlights key structural differences among analogues (Table 1):

Compound Name Substituent at Position 5 Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Evidence ID
[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine 4-Methoxyphenyl Methanamine C10H11N3O2 205.22
[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine Methoxymethyl (-CH2OCH3) Methanamine C5H9N3O2 143.14
[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine 2-Methylphenyl Methanamine C10H11N3O 189.22
[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine Furan-2-yl Methanamine C7H7N3O2 165.15
[5-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methanamine 1,3-Benzodioxol-5-yl Methanamine C11H9N3O3 231.21
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride 4-Chlorophenyl (and 5-methyl) Methanamine (hydrochloride salt) C10H11Cl2N3O 260.12

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like 4-chlorophenyl in , which may alter binding interactions in biological targets.
  • Heteroaromatic vs.

Physicochemical Properties

Property Target Compound [5-(Methoxymethyl)...]methanamine [5-(Furan-2-yl)...]methanamine
LogP ~1.2 (estimated) 0.375 Not reported
Boiling Point (°C) Not reported 243.1 Not reported
Water Solubility Moderate (due to NH2 group) Low (logP >0) Low
Stability Stable under standard conditions Sensitive to acidic hydrolysis Stable

Notes:

  • The methoxymethyl derivative has lower lipophilicity (LogP 0.375) compared to the target compound, likely due to reduced aromatic bulk.
  • Hydrochloride salts (e.g., ) exhibit improved aqueous solubility but may require specific handling for stability.

Biological Activity

[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine is a compound belonging to the oxadiazole class, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molecular Weight : 205.22 g/mol
  • CAS Number : 914810-86-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to modulate ion channels and neurotransmitter receptors, which can stabilize neuronal activity. This mechanism underpins its investigation as a potential anticonvulsant agent.

Anticonvulsant Activity

Research indicates that this compound may exhibit anticonvulsant properties. In experimental models, it has shown the ability to reduce seizure activity by modulating excitatory neurotransmission pathways. This suggests its potential utility in treating epilepsy and other seizure disorders.

Anticancer Properties

A significant area of research involves the anticancer effects of this compound. Studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For instance:

  • Cytotoxicity : The compound has been evaluated against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, showing promising cytotoxic effects with IC₅₀ values in the micromolar range.
  • Mechanism of Action : Flow cytometry assays revealed that it induces apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .

Comparative Analysis with Other Compounds

In comparison to other oxadiazole derivatives, this compound exhibits unique electronic properties due to its specific structural features. This uniqueness potentially enhances its biological activity relative to similar compounds such as 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole.

Compound NameStructure TypeNotable Activity
This compoundOxadiazoleAnticonvulsant, Anticancer
5-(4-Methoxyphenyl)-1H-indoleIndoleModerate cytotoxicity
5-(4-Methoxyphenyl)-1H-imidazoleImidazoleLower biological activity

Case Studies

Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:

  • Study on Anticancer Activity :
    • A study reported that compounds similar to this compound exhibited IC₅₀ values significantly lower than traditional chemotherapeutics like doxorubicin against leukemia cell lines .
  • Neuropharmacological Assessment :
    • Experimental assessments indicated that this compound could effectively reduce seizure frequency in animal models, suggesting a viable pathway for further clinical investigations into its use as an anticonvulsant .

Q & A

Q. Purity Optimization :

  • Use column chromatography for intermediate purification.
  • Recrystallize final products using solvent systems like ethanol/water.
  • Monitor reactions with TLC or HPLC to detect byproducts early .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Nitrile Cyclization65–75≥95Side reactions with nitrile
Coupling with Pd Catalysts70–80≥98Catalyst cost and removal

How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Advanced
Contradictions often arise from:

  • Tautomerism : The oxadiazole ring may exhibit tautomeric forms, altering NMR signals. Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl3 to identify solvent-induced shifts.
  • Computational Validation : Employ density functional theory (DFT) to predict NMR chemical shifts and match experimental data .

What spectroscopic and crystallographic methods are most effective for structural characterization?

Basic
Key Techniques :

  • NMR Spectroscopy : 1H/13C NMR to confirm amine protons and aromatic substituents. DEPT-135 distinguishes CH2/CH3 groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
  • X-ray Crystallography : Use SHELX programs for structure refinement. Ensure high-resolution data (R-factor < 0.05) .

Q. Table 2: Structural Validation Workflow

TechniquePurposeCritical Parameters
X-rayAbsolute configurationResolution, Rmerge
IRFunctional group identificationAbsorption bands (e.g., N-H)

What computational approaches predict the compound’s biological targets and binding modes?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Glide to simulate interactions with enzymes (e.g., cyclooxygenase). Prioritize targets based on oxadiazole’s π-stacking and H-bonding propensity .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. fluoro) with bioactivity. Use descriptors like logP and polar surface area .

What are the key considerations in designing bioactivity assays for antimicrobial testing?

Q. Basic

  • Lipophilicity : The 4-methoxyphenyl group enhances membrane permeability. Measure logP via shake-flask method (target logP ~2.5) .
  • MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative strains. Include positive controls (e.g., ciprofloxacin) .

How does the methoxyphenyl substituent affect reactivity compared to halogenated analogs (e.g., fluorophenyl derivatives)?

Q. Advanced

  • Electron Donation : Methoxy’s +M effect increases electron density on the oxadiazole ring, altering nucleophilic substitution rates vs. electron-withdrawing halogens .
  • Metabolic Stability : Methoxy groups reduce oxidative metabolism compared to halogens, as shown in microsomal stability assays (t1/2 > 60 mins) .

Q. Table 3: Substituent Effects on Reactivity

SubstituentHammett σ ValueMetabolic Stability (t1/2, mins)
-OCH3-0.2775
-F+0.0645

How can low yields in oxadiazole ring formation be troubleshooted?

Q. Basic

  • Cyclization Issues : Ensure anhydrous conditions to prevent hydrolysis. Optimize reaction time (e.g., 12–24 hrs at 80°C) .
  • Byproduct Formation : Use scavengers (e.g., molecular sieves) to trap water. Monitor pH (ideal range: 6–8) during hydroxylamine reactions .

What strategies validate the compound’s mechanism of action in enzyme inhibition?

Q. Advanced

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition.
  • ITC (Isothermal Titration Calorimetry) : Measure binding affinity (Kd) and stoichiometry .
  • CRISPR Knockout Models : Validate target engagement in cell lines lacking the putative enzyme .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.